

An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker

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Compound of Interest

Compound Name: NHS-PEG1-SS-PEG1-NHS

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Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for the **NHS-PEG1-SS-PEG1-NHS** crosslinker. This reagent is a homobifunctional, cleavable crosslinking agent widely used in bioconjugation, proteomics, and drug delivery systems.

Introduction and Core Features

The **NHS-PEG1-SS-PEG1-NHS** crosslinker is a versatile chemical tool designed for covalently linking molecules that contain primary amines. Its structure is symmetrical, featuring two N-hydroxysuccinimide (NHS) ester groups at each terminus, connected by a spacer arm containing a central, cleavable disulfide bond and two single polyethylene glycol (PEG1) units. [1]

Key Features:

- Amine-Reactivity: The NHS esters specifically and efficiently react with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[2][3]
- Homobifunctional: Possessing identical reactive groups on both ends, it is ideal for intramolecular crosslinking or linking identical molecules.



- Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be easily cleaved by
 common reducing agents, allowing for the reversal of the crosslink.[1][4] This feature is
 critical for applications such as releasing a conjugated payload within the reducing
 environment of the cell cytoplasm or for analyzing crosslinked protein complexes.[5]
- PEGylated Spacer: The short PEG1 spacers enhance the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce potential immunogenicity.[6]

This combination of features makes it a valuable reagent for creating reversible conjugates, studying protein-protein interactions, and developing targeted drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9]

Chemical Properties and Data

The precise chemical and physical properties of the crosslinker are essential for designing and reproducing experiments.

Property	Value	Source(s)
Chemical Name	NHS-PEG1-SS-PEG1-NHS	[1]
Molecular Formula	C14H16N2O10S2	[1][10]
Molecular Weight	436.41 g/mol	[1][10]
CAS Number	1688598-83-5	[1][10][11]
Purity	Typically ≥97%	[1][10]
Spacer Arm Length	~16.9 Å (Estimated)	N/A
Solubility	Soluble in DMSO, DMF; poorly soluble in water	[11][12]
Reactive Groups	N-hydroxysuccinimide (NHS) Ester	[2]
Target Functional Group	Primary Amines (-NH ₂)	[2][3]
Cleavability	Reducible Disulfide Bond	[1]



Reaction Chemistry and Protocols

The core reaction is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][13] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2]

Critical Factor: pH The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[2][3]

- Below pH 7: Primary amines are predominantly protonated (-NH₃+), rendering them non-nucleophilic and significantly slowing the reaction.[12][13]
- Above pH 8.5: The competing reaction, hydrolysis of the NHS ester by water, accelerates dramatically. This reduces conjugation efficiency as the ester is converted to an unreactive carboxylic acid.[2][13]



Parameter	Recommended Condition	Rationale and Notes	Source(s)
Reaction pH	7.2 - 8.5	Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5.	[2][3][12]
Reaction Buffers	Phosphate, Bicarbonate, Borate, HEPES	Must be free of primary amines. Do not use Tris or glycine buffers as they compete in the reaction.	[2][14]
Temperature	4°C to Room Temperature (20- 25°C)	Room temperature for 30-60 minutes or 4°C for 2-4 hours (or overnight) are common.	[2][14]
Molar Excess	10- to 50-fold (Crosslinker:Protein)	Depends on protein concentration and desired degree of labeling. Start with a 20-fold excess.	[14][15]
Quenching Reagent	20-50 mM Tris or Glycine	Added after incubation to consume any unreacted NHS ester and terminate the reaction.	[2][15]

The disulfide bond is readily cleaved under reducing conditions, breaking the crosslink and separating the conjugated molecules. This is a key advantage for sample analysis (e.g., in SDS-PAGE) or for releasing therapeutic agents inside cells.



Parameter	Recommended Condition	Rationale and Notes	Source(s)
Reducing Agents	Dithiothreitol (DTT), TCEP, 2- Mercaptoethanol	DTT is a very common and effective choice. TCEP is odorless and effective over a wider pH range.	[4][16]
Concentration	20-100 mM	A typical concentration for efficient cleavage.	[4]
Incubation	15-60 minutes at Room Temperature	Incubation time and temperature can be optimized based on the specific application.	[15]

Detailed Experimental Protocols

This protocol provides a general workflow for crosslinking proteins in solution.

- Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
- Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
- Crosslinker Preparation: Immediately before use, equilibrate the vial of NHS-PEG1-SS-PEG1-NHS to room temperature to prevent moisture condensation.[14] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Do not store the stock solution.[14]
- Reaction Initiation: Add the required volume of the 10 mM crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO/DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.[17]
 [18]



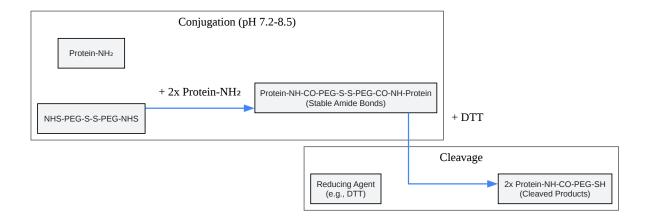
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]
- Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature.
- Purification: Remove excess, unreacted, and hydrolyzed crosslinker using size-exclusion chromatography (desalting column) or dialysis.[14][19]

This protocol is suitable for cleaving the crosslink prior to analysis by SDS-PAGE.

- Sample Preparation: Take an aliquot of the purified crosslinked protein conjugate from Protocol 1.
- Add Reducing Agent: Add a reducing SDS-PAGE sample buffer containing DTT or 2mercaptoethanol. Alternatively, add DTT to the sample to a final concentration of 50-100 mM.
- Incubation: Heat the sample at 95-100°C for 5-10 minutes. This both denatures the protein and ensures rapid cleavage of the disulfide bond.
- Analysis: Load the treated sample onto an SDS-PAGE gel. The cleaved proteins will migrate
 as separate subunits, whereas an uncleaved (non-reduced) sample would show a higher
 molecular weight band corresponding to the crosslinked complex.

Mandatory Visualizations

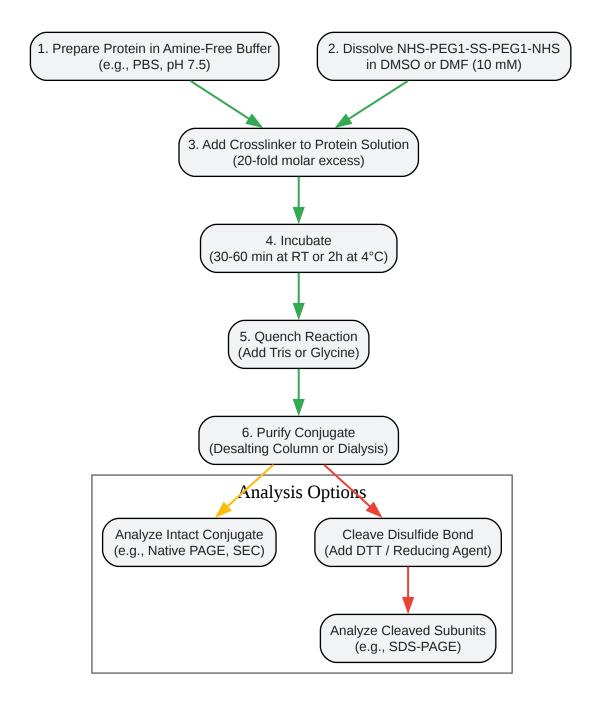




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Caption: Reaction mechanism of amine conjugation and subsequent disulfide bond cleavage.





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Caption: A typical experimental workflow for protein crosslinking and analysis.

Storage and Handling

 Moisture Sensitivity: The NHS-ester moiety is highly susceptible to hydrolysis. The crosslinker is moisture-sensitive and should be stored in a desiccator.[14][15]



- Storage Temperature: Store the solid reagent at -20°C.[1][14]
- Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[14]
- Solution Stability: Prepare solutions in anhydrous organic solvents (DMSO, DMF)
 immediately before use. Do not prepare aqueous stock solutions for storage, as the
 crosslinker will rapidly hydrolyze.[12][14] Discard any unused reconstituted reagent.[14]

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